molecular formula C7H7F3O2 B1307492 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone CAS No. 109317-74-0

1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone

Cat. No.: B1307492
CAS No.: 109317-74-0
M. Wt: 180.12 g/mol
InChI Key: CTFORTFPVUYECO-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone (CAS 109317-74-0) is a high-purity chemical compound supplied as a building block for research and development purposes. This compound, with the molecular formula C 7 H 7 F 3 O 2 and a molar mass of 180.12 g/mol, integrates a reactive trifluoroacetyl ketone group with a 3,4-dihydro-2H-pyran ring, a versatile scaffold in organic synthesis . The 3,4-dihydro-2H-pyran moiety is a known precursor and structural component in various chemical processes . Researchers value this compound for its potential in synthesizing more complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group is often leveraged to modulate the lipophilicity, metabolic stability, and bioavailability of candidate molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to consult the Safety Data Sheet (SDS) prior to handling. As a reactive chemical, appropriate safety precautions should be taken. The compound should be handled in a well-ventilated place, with suitable protective clothing to avoid contact with skin and eyes. It should be stored in a tightly closed container in a dry, cool, and well-ventilated area .

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFORTFPVUYECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=COC1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396070
Record name Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109317-74-0
Record name Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation of 3,4-Dihydro-2H-pyran with Trifluoroacetic Anhydride

The most straightforward and commonly reported method involves the reaction of 3,4-dihydro-2H-pyran with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction proceeds via electrophilic acylation at the 5-position of the dihydropyran ring, yielding this compound in good yield.

  • Reaction conditions: Typically carried out at ambient temperature with pyridine acting both as a base and nucleophilic catalyst.
  • Mechanism: The trifluoroacetic anhydride activates the trifluoroacetyl group, which then electrophilically attacks the 5-position of the dihydropyran ring.
  • Advantages: Simple, direct, and scalable.
  • Reference: This method is described in detail in a synthetic scheme where 3,4-dihydro-2H-pyran and trifluoroacetic anhydride react in the presence of pyridine to afford the target compound.

Enzymatic Kinetic Resolution of 2-Acetoxymethyl-3,4-dihydro-2H-pyran

An alternative approach involves the enzymatic kinetic resolution of racemic 2-acetoxymethyl-3,4-dihydro-2H-pyran to obtain enantiomerically enriched intermediates, which can then be converted to the trifluoroethanone derivative.

  • Key steps:
    • Enzymatic hydrolysis of racemic 2-acetoxymethyl-3,4-dihydro-2H-pyran using porcine pancreatic lipase (PPL) in phosphate buffer and acetone.
    • Extended reaction times and repeated enzyme addition improve enantiomeric excess (e.e.) to >99%.
    • Subsequent oxidation of the resulting alcohol intermediate to the aldehyde or ketone.
  • Advantages: Provides stereochemical control, yielding optically active products.
  • Limitations: Requires longer reaction times (up to 4 days) and multiple purification steps.
  • Reference: Detailed in enzymatic resolution studies where the (R)-enantiomer of 3,4-dihydro-2H-pyran derivatives is obtained with high e.e., followed by oxidation to the trifluoroethanone.

Use of Trifluoroacetylation Reagents in the Presence of Lewis Acids

In some synthetic routes, trifluoroacetylation is facilitated by Lewis acids such as titanium tetrachloride (TiCl4), which activate the trifluoroacetyl source and promote conjugate addition reactions.

  • Example: Reaction of this compound with 1,3-bis(trimethylsilyl) ethers in the presence of TiCl4 leads to further functionalized dihydropyran derivatives.
  • Significance: This method highlights the versatility of the trifluoroethanone intermediate in further synthetic transformations.
  • Reference: The cascade process involving TiCl4-mediated conjugate addition is reported in synthetic organic chemistry literature.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield & Purity Advantages Limitations Reference
Direct Acylation with Trifluoroacetic Anhydride 3,4-Dihydro-2H-pyran, trifluoroacetic anhydride, pyridine, rt High yield, >90% purity Simple, direct, scalable Limited stereochemical control
Enzymatic Kinetic Resolution Racemic 2-acetoxymethyl-3,4-dihydro-2H-pyran, PPL, phosphate buffer, acetone, 4 days Moderate yield, >99% e.e. High stereochemical purity Long reaction time, multiple steps
Lewis Acid Catalyzed Trifluoroacetylation TiCl4, 1,3-bis(trimethylsilyl) ethers Moderate yield Enables further functionalization Requires careful handling of reagents
Industrial Scale Synthesis Automated reactors, controlled temp, crystallization/distillation High purity, scalable Suitable for large scale Requires specialized equipment

Research Findings and Notes

  • The direct acylation method is the most practical for routine synthesis, providing a straightforward route to the target compound with good yields and purity.
  • Enzymatic kinetic resolution offers a valuable approach when enantiomerically pure material is required, though it is more time-consuming and complex.
  • Lewis acid catalysis expands the synthetic utility of the trifluoroethanone intermediate, allowing for further derivatization.
  • Purification techniques such as neutral alumina chromatography and fractional distillation under reduced pressure are effective in obtaining high-purity products.
  • Analytical monitoring by HPLC with chiral columns and NMR spectroscopy is essential for assessing reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoroethanone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties
Research has indicated that compounds similar to 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone exhibit significant antiviral and antimicrobial activities. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its interaction with biological membranes. Studies have shown that derivatives of pyranones can inhibit viral replication and bacterial growth effectively. For instance, a study demonstrated that pyran derivatives could inhibit the replication of HIV and other viruses by interfering with their life cycles .

Synthesis of Bioactive Molecules
This compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. Researchers have synthesized novel derivatives that show promise in treating conditions such as cancer and inflammation. The ability to modify the pyran ring offers a pathway to create targeted therapies with improved efficacy and reduced side effects .

Material Science

Development of Fluorinated Polymers
this compound can be utilized in the production of fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for applications in harsh environments. The incorporation of trifluoromethyl groups into polymer backbones can enhance their properties, leading to materials that are useful in coatings, adhesives, and electronic components .

Nanotechnology Applications
In nanotechnology, this compound has been explored as a precursor for synthesizing nanoparticles with specific surface properties. These nanoparticles can be functionalized for various applications, including drug delivery systems where controlled release is crucial. The unique chemical structure allows for the attachment of biological molecules, making these nanoparticles suitable for targeted therapies .

Agrochemicals

Pesticide Development
The compound has potential applications in developing new pesticides and herbicides. Its structure suggests that it may possess herbicidal activity against certain plant species. Research into its efficacy as a pesticide is ongoing, focusing on its ability to disrupt metabolic pathways in target organisms while minimizing toxicity to non-target species .

Plant Growth Regulators
Additionally, derivatives of this compound are being investigated as plant growth regulators. These compounds could enhance growth rates or improve resistance to environmental stressors in crops. Field trials are necessary to evaluate their effectiveness and safety in agricultural settings .

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry examined a series of pyran derivatives including this compound for their antiviral properties against influenza virus. The results showed that certain modifications led to compounds with IC50 values in the low micromolar range.

Case Study 2: Polymer Synthesis

Research conducted at a leading materials science laboratory demonstrated the successful incorporation of this compound into a fluorinated polymer matrix. The resulting material exhibited enhanced thermal stability and chemical resistance compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanone group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties
This compound C₇H₇F₃O₂ 180.13 Dihydropyran ring, trifluoroacetyl group Intermediate in organic synthesis
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone C₉H₃ClF₆O 276.56 Chloro, trifluoromethyl on phenyl ring Intermediate for Afoxolaner (insecticide)
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone C₈H₃F₅O 210.10 Difluorophenyl group High lipophilicity, metabolic stability
1-(5-Cyclohexyl-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone C₁₄H₁₅F₃O₃ 300.26 Cyclohexyl, dihydroxyphenyl groups Potential use in agrochemicals
(R)-1-(9-(2-bromoethyl)-1-(3-bromoprop-1-ynyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepin-3-yl)-2,2,2-trifluoroethanone C₁₈H₁₈Br₂F₃NO 497.06 Brominated fused-ring system Reactive intermediate in medicinal chemistry

Structural and Functional Differences

Electronic Effects

  • Target Compound: The dihydropyran ring is electron-rich due to the oxygen atom, while the trifluoroacetyl group withdraws electrons, creating a polarized carbonyl group. This contrasts with analogs like 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone, where the electron-withdrawing chloro and trifluoromethyl groups on the phenyl ring further reduce electron density .
  • Fluorinated Phenyl Analogs: Compounds like 1-(2,3-difluorophenyl)-2,2,2-trifluoroethanone exhibit enhanced stability and lipophilicity due to fluorine’s inductive effects, making them suitable for pharmaceutical applications .

Steric Hindrance

  • Brominated Fused-Ring Analogs : The brominated pyrroloazepin structure in ’s compound increases molecular weight and steric complexity, limiting its utility in straightforward synthetic pathways .

Reactivity and Stability

  • Target Compound : The dihydropyran ring’s partial saturation may enhance stability against oxidation compared to fully aromatic analogs. However, the trifluoroacetyl group remains highly reactive toward nucleophiles like Grignard reagents or amines.
  • Chloro/Trifluoromethyl Phenyl Analogs: The electron-deficient phenyl ring in 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone likely accelerates electrophilic substitution reactions, whereas the target compound’s dihydropyran system may favor ring-opening reactions .

Biological Activity

1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone is a compound characterized by its unique trifluoroethanone structure combined with a dihydropyran moiety. The compound's molecular formula is C7_7H7_7F3_3O2_2, and it has garnered attention for its potential biological activities, particularly in pharmacology and toxicology.

  • CAS Number : 109317-74-0
  • Molecular Weight : 180.124 g/mol
  • Molecular Structure : The compound features a trifluoromethyl group attached to a carbonyl adjacent to a dihydropyran ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with various biological targets. The following sections detail its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Receptor Interaction : Research indicates that compounds containing dihydropyran structures can engage with adenosine receptors (A2A_2A and A3_3), which are implicated in anti-inflammatory processes. For instance, modifications of similar pyran-based compounds have shown high affinity for these receptors, suggesting that this compound may exhibit similar properties .
  • Anti-inflammatory Effects : The dihydropyran moiety is associated with compounds that demonstrate anti-inflammatory actions through the modulation of cytokine release and inhibition of inflammatory pathways . This suggests potential applications in treating inflammatory diseases.
  • Toxicological Profile : Preliminary studies indicate that related compounds exhibit varying degrees of toxicity. For example, acute toxicity studies on similar structures have reported LD50 values ranging from 1640 to 3740 mg/kg in rats, indicating a moderate toxicity profile . Understanding the toxicological aspects is crucial for evaluating the safety of this compound in therapeutic contexts.

Case Study 1: Anti-inflammatory Activity

A study focusing on the synthesis and biological evaluation of pyran derivatives found that certain modifications led to enhanced binding affinity at A2A_2A receptors. These findings suggest that similar modifications in this compound could yield potent anti-inflammatory agents .

Case Study 2: Toxicity Assessment

In toxicity assessments involving related dihydropyran compounds, significant irritation was noted at high concentrations. The acute inhalation exposure showed transient signs of ocular and respiratory irritation at concentrations above 1310 ppm . This emphasizes the need for careful handling and further investigation into the safety profile of this compound.

Data Table: Biological Activity Summary

Activity Type Details
Receptor Affinity Potential interaction with A2A_2A and A3_3 receptors
Anti-inflammatory Effects Modulation of cytokine release
Toxicity (LD50) 1640 - 3740 mg/kg (rat)
Irritation Potential Ocular and respiratory irritation at high concentrations

Q & A

Q. What are the critical safety protocols for handling 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone in laboratory settings?

Answer:

  • Safety Data: The compound requires handling in well-ventilated areas with personal protective equipment (PPE), including gloves and goggles. Consult safety data sheets (SDS) for immediate first-aid measures (e.g., eye exposure requires rinsing with water and medical consultation) .
  • Storage: Store in airtight containers away from incompatible reagents (e.g., strong oxidizing agents). No specific flammability data is available, but treat as a potential irritant.

Q. How can researchers confirm the identity and purity of this compound using spectroscopic methods?

Answer:

  • Key Identifiers:
    • Molecular Formula: C₇H₇F₃O₂ (inferred from structural analogs in ).
    • CAS Number: Not explicitly listed for the target compound, but related derivatives (e.g., 3',5'-dichloro-2,2,2-trifluoroacetophenone) have CAS 130336-16-2 .
  • Analytical Methods:
    • NMR: Look for characteristic trifluoromethyl (δ ~110-120 ppm in ¹⁹F NMR) and pyran ring proton signals (δ 4.0–5.5 ppm in ¹H NMR).
    • Mass Spectrometry: Exact mass should match theoretical molecular weight (e.g., 196.04 g/mol for C₇H₇F₃O₂).

Advanced Research Questions

Q. What synthetic strategies are effective for preparing this compound?

Answer:

  • Grignard Reaction Pathway:

    • React ethyl trifluoroacetate with a Grignard reagent derived from 3,4-dihydro-2H-pyran-5-yl bromide (analogous to methods in ).
    • Conditions: Anhydrous THF, 0–5°C, followed by acidic workup.
    • Yield Optimization: Use catalytic diisobutylaluminum hydride (DIBAL-H) to stabilize intermediates .
  • Alternative Route (Friedel-Crafts Acylation):

    • Employ trifluoroacetic anhydride with a pyran-derived substrate under Lewis acid catalysis (AlCl₃ or FeCl₃).
    • Monitor regioselectivity due to the electron-rich pyran ring .

Q. How can researchers resolve contradictions in reaction yields reported for trifluoroethanone derivatives?

Answer:

  • Case Study: reports 65–78% yields for 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone using toluene and m-(aminomethyl)benzylamine.
  • Mitigation Strategies:
    • Purity Control: Use HPLC or GC-MS to identify by-products (e.g., incomplete acylation intermediates).
    • Solvent Effects: Replace toluene with polar aprotic solvents (e.g., DMF) to improve reagent solubility.
    • Catalyst Screening: Test Brønsted vs. Lewis acids (e.g., p-TsOH vs. ZnCl₂) to enhance reaction efficiency .

Q. What are the applications of this compound in medicinal chemistry or materials science?

Answer:

  • Drug Intermediate: Trifluoroethanone derivatives are key precursors for protease inhibitors (e.g., Odanacatib) and antimalarial agents. The trifluoromethyl group enhances metabolic stability and bioavailability .
  • Materials Science: The pyran ring enables π-stacking interactions, making it useful in organic semiconductors or metal-organic frameworks (MOFs) .

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